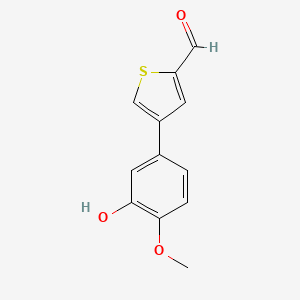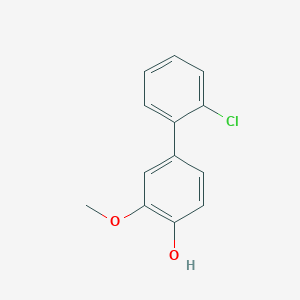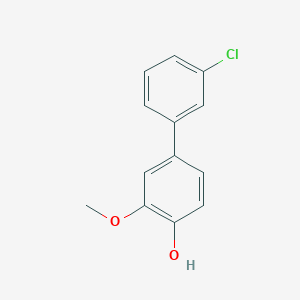
5-(4-Chlorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2-methoxyphenol, 95%, also known as 4-chloro-2-methoxyphenol, is a phenolic compound with a wide range of applications in scientific research. It is a yellow-orange crystalline solid with a melting point of 128-129 °C and a density of 1.2 g/cm3. It is highly soluble in organic solvents and has a strong odor. 4-chloro-2-methoxyphenol is used in a variety of synthetic organic chemistry reactions and is an important intermediate in the synthesis of many compounds.
Mechanism of Action
5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol is an intermediate in the synthesis of many compounds. It is converted to other compounds through a variety of reactions, including nucleophilic aromatic substitution, nucleophilic addition, and electrophilic substitution. The reaction mechanism depends on the specific reaction being conducted.
Biochemical and Physiological Effects
5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol is an ideal starting material for a variety of laboratory experiments. It is highly soluble in organic solvents, making it easy to work with. Additionally, it is relatively stable, and its high purity makes it suitable for use in a wide range of experiments. The main limitation of 5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol is its low boiling point, which makes it difficult to purify by distillation.
Future Directions
There are numerous potential future directions for the use of 5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol. It can be used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of polymers, surfactants, and other materials. Additionally, it can be used as a reagent in the synthesis of organic compounds, such as amines and alcohols. Furthermore, it can be used in the synthesis of catalysts, in the production of biodegradable plastics, and in the development of green solvents. Finally, it can be used in the development of new analytical techniques and in the synthesis of new materials.
Synthesis Methods
5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol can be synthesized by the reaction of 4-chlorophenol and methanol in the presence of an acid catalyst. The reaction is conducted at a temperature of 90-100 °C and a pressure of 1-2 bar. The reaction is complete after 30-60 minutes, and the product is recovered by distillation. The yield of the reaction is typically 95-98%.
Scientific Research Applications
5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, surfactants, and other materials. Additionally, it is used as a reagent in the synthesis of organic compounds, such as amines and alcohols.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXMBFFRFUUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685519 |
Source


|
| Record name | 4'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-methoxyphenol | |
CAS RN |
57074-45-0 |
Source


|
| Record name | 4'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














